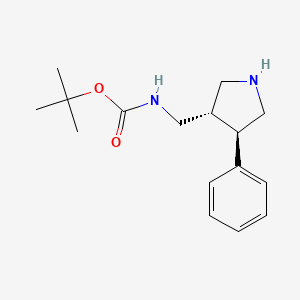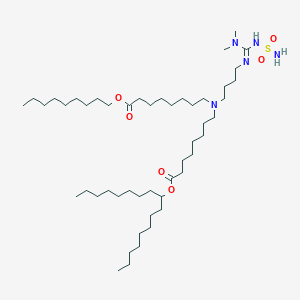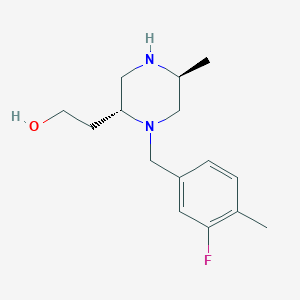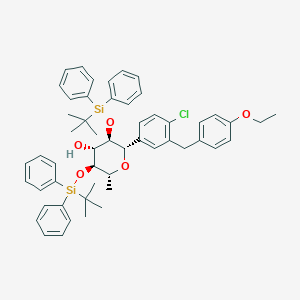
tert-Butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate: is a fascinating compound with a crowded tert-butyl group. This group, characterized by its bulky nature, influences its reactivity and applications .
Méthodes De Préparation
Synthetic Routes:
- One common synthetic route involves the reaction of tert-butylamine with 4-phenylpyrrolidine-3-carboxylic acid, followed by carbamation.
- Alternatively, it can be synthesized by reacting tert-butyl isocyanate with 4-phenylpyrrolidine.
- The overall process ensures the tert-butyl group is incorporated into the final product.
Reaction Conditions:
- These reactions typically occur under mild conditions, often at room temperature.
- Solvents like dichloromethane or tetrahydrofuran are commonly used.
- Acidic or basic catalysts may facilitate the reactions.
Industrial Production:
- While industrial-scale production details are scarce, the compound’s synthetic feasibility makes it amenable to large-scale synthesis.
Analyse Des Réactions Chimiques
Oxidation: The tert-butyl group can undergo oxidation, leading to the formation of tert-butyl hydroperoxide.
Reduction: Reduction of the carbamate group yields the corresponding amine.
Substitution: The tert-butyl group can be substituted by various nucleophiles.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).
Major Products: These reactions yield derivatives with modified tert-butyl moieties or altered carbamate functionality.
Applications De Recherche Scientifique
Chemistry: tert-Butyl carbamates serve as protecting groups in organic synthesis.
Biology: Researchers use them to modify peptides and proteins.
Medicine: Some tert-butyl carbamates exhibit bioactivity, making them interesting drug candidates.
Industry: They find applications in agrochemicals and materials science.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific application.
- In drug development, it may target enzymes or receptors, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other carbamates, such as tert-butyl carbamate and tert-butyl (4-aminocyclohexyl)carbamate.
Uniqueness: The combination of the crowded tert-butyl group and the pyrrolidine ring sets this compound apart.
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
tert-butyl N-[[(3S,4R)-4-phenylpyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19)/t13-,14-/m0/s1 |
Clé InChI |
HTSCGVPJZSCYDO-KBPBESRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B13350501.png)
![4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13350507.png)


![3-[(3R)-piperidin-3-yl]propanoic acid](/img/structure/B13350517.png)
![2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13350525.png)
![[1,4'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B13350532.png)
![8-bromo-4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13350540.png)
![6-[3-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350546.png)
![(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dibutylamino)methylene)amino)-4-oxoimidazo[1,2-a][1,3,5]triazin-8(4H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13350563.png)


![1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13350593.png)
![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
